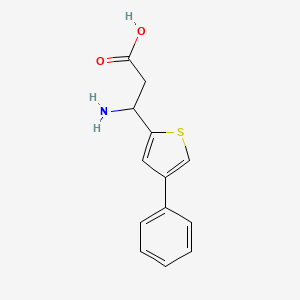
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid is an organic compound that features a thiophene ring substituted with a phenyl group and an amino acid moiety. Compounds with thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl group is added to the thiophene ring.
Amino Acid Introduction: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the amino group may be oxidized.
Reduction: Reduction reactions can target the phenyl group or the thiophene ring, potentially leading to hydrogenation.
Substitution: Substitution reactions can occur at the amino group or the thiophene ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its aromatic properties and functional groups make it a candidate for binding studies.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Thiophene-containing compounds are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound may be used in the development of materials with specific electronic or optical properties. Thiophene derivatives are often used in the production of conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid depends on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aromatic thiophene ring and the amino acid moiety may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methyl-thiophen-2-YL)-propionic acid: Similar structure with a methyl group instead of a phenyl group.
3-Amino-3-(4-ethyl-thiophen-2-YL)-propionic acid: Similar structure with an ethyl group instead of a phenyl group.
3-Amino-3-(4-phenyl-furan-2-YL)-propionic acid: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid lies in its specific substitution pattern and the presence of both aromatic and amino acid functionalities. This combination of features may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
773126-57-1 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-amino-3-(4-phenylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c14-11(7-13(15)16)12-6-10(8-17-12)9-4-2-1-3-5-9/h1-6,8,11H,7,14H2,(H,15,16) |
InChI Key |
NQAQVJPJEUSZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















